(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Overview
Description
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione, also known as RPID, is an organic compound that is used in various scientific research applications. RPID is a chiral molecule, meaning it has a non-superimposable mirror image, and is composed of two chiral centers. RPID is a versatile compound and has been used in a variety of research applications, including drug synthesis, molecular recognition, and chiral resolution.
Scientific Research Applications
Synthesis of Piperidines and Dihydropyrrol-2-ones
- Scientific Field : Organic Chemistry
- Summary of the Application : Piperidines and dihydropyrrol-2-ones are synthesized using a dual-functional ionic liquid in a one-pot multi-component reaction . This process is simple and green, providing good yields, easy work-ups, and short reaction times .
- Methods of Application : The reaction of aromatic aldehydes, anilines, and alkyl acetoacetates is carried out under reflux conditions in ethanol to afford substituted piperidines . Dihydropyrrol-2-one derivatives are synthesized by means of four-component reactions of various amines, dialkyl acetylenedicarboxylates, and formaldehyde in ethanol at room temperature .
Synthesis of Piperidines and Dihydropyrrol-2-ones
- Scientific Field : Organic Chemistry
- Summary of the Application : Piperidines and dihydropyrrol-2-ones are synthesized using a dual-functional ionic liquid in a one-pot multi-component reaction . This process is simple and green, providing good yields, easy work-ups, and short reaction times .
- Methods of Application : The reaction of aromatic aldehydes, anilines, and alkyl acetoacetates is carried out under reflux conditions in ethanol to afford substituted piperidines . Dihydropyrrol-2-one derivatives are synthesized by means of four-component reactions of various amines, dialkyl acetylenedicarboxylates, and formaldehyde in ethanol at room temperature .
- Results or Outcomes : The approach has several advantages such as good yields, easy work-ups, short reaction times, and utilizes mild and clean reaction conditions .
Synthesis of Nitrogen-Containing Heterocycles
- Scientific Field : Organic Chemistry
- Summary of the Application : Nitrogen-containing heterocycles such as azetidines, pyrrolidines, and piperidines are synthesized via a 1,2-metalate shift of an aminoboron “ate” complex .
- Methods of Application : The reaction of alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
- Results or Outcomes : A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
Enantioselective Synthesis of Chiral 2-Aryl Pyrrolidines and Piperidines
- Scientific Field : Organic Chemistry
- Summary of the Application : The enantioselective synthesis of chiral 2-aryl pyrrolidines and piperidines is achieved via a highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines .
- Methods of Application : The reaction is carried out under neutral conditions using a chiral bicyclo [3.3.0]octadiene ligands and an active rhodium hydroxide complex .
- Results or Outcomes : The method provides the desired products in high yield and excellent enantioselectivity .
properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZMSVKCTYEPJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.